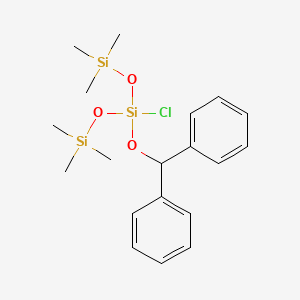

Benzhydryloxybis(trimethylsiloxy)chlorosilane

Descripción general

Descripción

Benzhydryloxybis(trimethylsiloxy)chlorosilane, with the chemical formula C19H29ClO3Si3, is an organic silicon compound . It appears as a colorless to light yellow liquid . This compound is commonly used as a reagent and intermediate in organic synthesis . It can be used to introduce trimethylsilyl groups in organic chemistry, thereby changing the properties and reactivity of other compounds . This compound can also be used as an additive in coatings, varnishes, and adhesives to improve their adhesion and durability .

Synthesis Analysis

Benzhydryloxybis(trimethylsiloxy)chlorosilane can be prepared by the reaction of trimethylsilanol with benzyl alcohol . The specific synthesis steps can be adjusted according to specific experimental conditions and reaction requirements .Molecular Structure Analysis

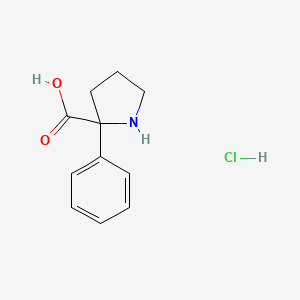

The Benzhydryloxybis(trimethylsiloxy)chlorosilane molecule contains a total of 56 bonds. There are 27 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis

Benzhydryloxybis(trimethylsiloxy)chlorosilane has a molecular weight of 425.14 g/mol . It has a predicted density of 1.046±0.06 g/cm3 and a predicted boiling point of 397.4±52.0 °C . The compound is soluble in commonly used organic solvents, such as ethanol, ether, and dimethylformamide . It reacts slowly with moisture/water .Aplicaciones Científicas De Investigación

- Benzhydryloxybis(trimethylsiloxy)chlorosilane (BTSC) is commonly used for surface modification. When applied to materials like polyurethane films, it imparts hydrophobicity and water resistance. The side-chain tris(trimethylsiloxy)silyl propyl groups in BTSC migrate to the surface, resulting in improved performance even at low silicone loadings .

Hydrophobic Surface Modification

Safety and Hazards

Benzhydryloxybis(trimethylsiloxy)chlorosilane has a stimulating effect on the skin and eyes, and needs to be rinsed in time after contact . When using, avoid inhaling gas or solution with too high concentration to avoid respiratory tract irritation . During storage and handling, it should be sealed and kept away from fire and oxidizing agents .

Mecanismo De Acción

Target of Action

Benzhydryloxybis(trimethylsiloxy)chlorosilane is primarily used as a chemical intermediate . Its primary targets are therefore the reactants in the chemical reactions it is involved in. The specific targets can vary depending on the reaction.

Mode of Action

The compound interacts with its targets through chemical reactions. As an organochlorosilane , it can participate in various types of reactions, including those involving its chlorosilane group. The exact mode of action would depend on the specific reaction and the other reactants involved.

Action Environment

The action of Benzhydryloxybis(trimethylsiloxy)chlorosilane can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , which can affect its stability and efficacy. Therefore, it should be handled and stored in a controlled environment to prevent unwanted reactions.

Propiedades

IUPAC Name |

benzhydryloxy-chloro-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClO3Si3/c1-24(2,3)22-26(20,23-25(4,5)6)21-19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYRUZAVJVIZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](OC(C1=CC=CC=C1)C2=CC=CC=C2)(O[Si](C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClO3Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725334 | |

| Record name | 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

309963-45-9 | |

| Record name | 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

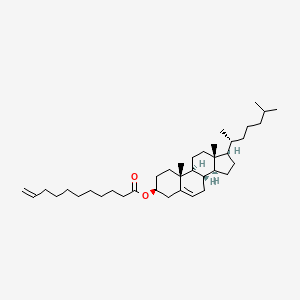

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)